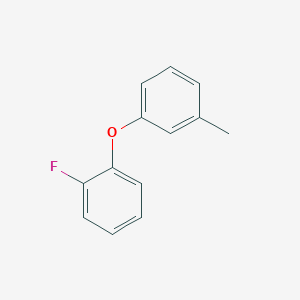

m-(2-Fluorophenoxy)toluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(3-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTPKDJFHJHNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608849 | |

| Record name | 1-Fluoro-2-(3-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78850-78-9 | |

| Record name | 1-Fluoro-2-(3-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorinated Aromatic Ethers in Organic Synthesis

Fluorinated aromatic ethers are a class of organic compounds that feature a fluorine atom and an ether linkage attached to an aromatic ring system. The introduction of fluorine into aromatic ethers can dramatically alter the parent molecule's physical, chemical, and biological properties. numberanalytics.com This is primarily due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, one of the strongest covalent single bonds in organic chemistry. chinesechemsoc.orgjst.go.jp

The incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The C-F bond is resistant to metabolic cleavage, which can increase the in vivo half-life of drug candidates. chinesechemsoc.orgbeilstein-journals.org

Increased Lipophilicity: The presence of fluorine can enhance a molecule's ability to pass through biological membranes, a crucial factor for drug efficacy. beilstein-journals.orgresearchgate.net

Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting receptor binding and reactivity.

Conformational Control: The unique stereoelectronic properties of the C-F bond can influence the preferred conformation of a molecule, which is critical for its interaction with biological targets. researchgate.net

These properties have made fluorinated aromatic ethers valuable in the design of pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.orgresearchgate.net For instance, they are found in various drugs, including anti-inflammatory agents, tranquilizers, and antibacterials, as well as in herbicides and insecticides. researchgate.net

Overview of M 2 Fluorophenoxy Toluene S Research Relevance

m-(2-Fluorophenoxy)toluene, also known as 2-Fluoro-3'-methyldiphenyl Ether, is a specific fluorinated aromatic ether with the chemical formula C₁₃H₁₁FO. scbt.comtcichemicals.com Its structure consists of a toluene (B28343) molecule linked to a 2-fluorophenyl group through an ether oxygen.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 78850-78-9 | scbt.comtcichemicals.comcookechem.comaablocks.com |

| Molecular Formula | C₁₃H₁₁FO | scbt.comtcichemicals.comcookechem.com |

| Molecular Weight | 202.22 g/mol | scbt.comcookechem.com |

| Physical State | Liquid | tcichemicals.com |

| Appearance | Colorless to almost colorless clear liquid | tcichemicals.comtcichemicals.com |

| Purity (GC) | min. 95.0% | tcichemicals.comtcichemicals.com |

| Flash Point | 94 °C | tcichemicals.comtcichemicals.com |

| Specific Gravity (20/20) | 1.13 | tcichemicals.comtcichemicals.com |

The research relevance of this compound stems from its potential as a building block in the synthesis of more complex molecules. It can serve as a prodrug scaffold, a foundational structure that can be chemically modified to create a variety of derivatives with potential therapeutic applications. cookechem.com The presence of the fluorine atom and the methyl group on the two aromatic rings provides distinct sites for further chemical transformations, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

Historical Context and Evolution of Aryl Ether and Organofluorine Chemistry

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized the construction of diaryl ethers, providing milder and more efficient alternatives to classical methods. Catalytic systems based on copper and palladium are the most established, while ongoing research continues to uncover novel catalysts with enhanced reactivity and broader applicability.

Copper-Mediated Ullmann Coupling Systems for Aryl Ethers

The Ullmann condensation, first reported in the early 20th century, is the traditional method for forming diaryl ether linkages. mdpi.com The classic protocol involves the reaction of an aryl halide with a sodium or potassium aryloxide in the presence of a stoichiometric amount of a copper species at high temperatures, often between 125–220 °C. nih.gov These harsh conditions can limit the reaction's utility, especially for substrates with sensitive functional groups. nih.gov

Modern modifications have rendered this reaction catalytic and more tolerant. The use of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in catalytic amounts is now common. mdpi.com The efficiency of these catalytic systems is often enhanced by the addition of ligands, such as picolinic acid, which can facilitate the reaction under milder conditions. mdpi.com For the synthesis of this compound, this would typically involve the coupling of a salt of m-cresol (B1676322) with 2-fluoro-iodobenzene or 2-fluoro-bromobenzene using a copper catalyst. A patent describes a similar synthesis of m-(3'-fluorophenoxy)-toluene from 3-chlorotoluene (B144806) and the potassium salt of 3-fluorophenol, which required heating at 180°C and resulted in a 65.9% conversion. google.com The choice of solvent and base is also critical, with non-polar solvents like toluene (B28343) or o-xylene (B151617) often providing better yields than polar ones. umich.edu

Table 1: Representative Conditions for Ullmann Diaryl Ether Synthesis

| Aryl Halide | Phenol (B47542) | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Bromonaphthalene | p-Cresol | CuI/PPh₃ | K₂CO₃ | o-Xylene | 140 | 67.9 | umich.edu |

| 2-Bromonaphthalene | p-Cresol | CuI/PPh₃ | K₂CO₃ | Toluene | 100 | 58.3 | umich.edu |

| 3-Chlorotoluene | 3-Fluorophenol (K salt) | CuCl | None | None | 180 | 65.9 (conversion) | google.com |

| Iodobenzene derivatives | m-Methoxyphenol | CuBr | Cs₂CO₃ | Not specified | Not specified | High | mdpi.com |

Palladium-Catalyzed Etherification and Cross-Coupling Reactions

Palladium-catalyzed C-O cross-coupling reactions, particularly the Buchwald-Hartwig etherification, have emerged as powerful and versatile alternatives to the Ullmann condensation. nih.gov These methods generally proceed under significantly milder conditions and exhibit broad substrate scope. The key to their success lies in the development of sophisticated, sterically hindered, and electron-rich phosphine-based ligands that facilitate the crucial reductive elimination step from the palladium center.

Early palladium-based systems still required temperatures exceeding 100°C. nih.gov However, the introduction of advanced biarylphosphine ligands has enabled these transformations to occur at much lower temperatures, with some reactions proceeding even at room temperature. nih.gov A study demonstrated that for the coupling of 2-bromo-p-xylene (B1265381) and o-cresol, the choice of ligand was paramount. While older ligands gave yields below 15%, newer, bulkier ligands dramatically increased the yield under identical, mild conditions. nih.gov The synthesis of this compound via this method would involve the reaction of 2-fluorophenol (B130384) with an m-tolyl halide (or triflate) or m-cresol with a 2-fluorophenyl halide, catalyzed by a palladium source like Pd(OAc)₂ and a suitable phosphine (B1218219) ligand.

Table 2: Effect of Ligand on Pd-Catalyzed Diaryl Ether Synthesis at Room Temperature

| Ligand | Substituent (R¹) | Yield (%) |

| L1 (t-BuXPhos) | i-Pr | <15 |

| L7 | (CH₂)₂OMe | 22 |

| L10 | Cy | 32 |

| L8 | Adamantyl | 54 |

Data adapted from a study on the coupling of 2-bromo-p-xylene and o-cresol. nih.gov

Emerging Catalytic Systems for C-O Bond Formation

Research into C-O bond formation continues to yield innovative catalytic systems that offer advantages over traditional copper and palladium catalysis. Nickel-catalyzed cross-coupling reactions are gaining prominence as a lower-cost alternative. researchgate.net Catalyst systems combining NiCl₂(PPh₃)₂ with a weak base have been shown to couple heterocyclic alcohols with aryl bromides bearing strong electron-withdrawing groups under mild conditions. researchgate.net

Other novel approaches include the use of bimetallic catalysts, such as CuMoO₄, for the coupling of phenols with haloarenes. researchgate.net Furthermore, the combination of photoredox catalysis with nickel catalysis enables the cross-coupling of a wide range of aryl halides and phenol derivatives under exceptionally mild conditions, driven by visible light. researchgate.net These emerging methods highlight a trend towards more sustainable, efficient, and cost-effective syntheses of diaryl ethers. researchgate.netacs.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides a metal-free pathway to diaryl ethers. This strategy relies on the reaction of a nucleophile (an aryloxide) with an aryl halide or sulfonate that is "activated" by the presence of strong electron-withdrawing groups.

Principles of Aromatic Activation in Fluorinated Systems

In the context of synthesizing this compound, an SNAr reaction could involve the attack of the m-cresolate anion on an activated 2-fluorophenyl electrophile, such as 1,2-difluorobenzene (B135520) or 1-fluoro-2-nitrobenzene. The fluorine atom itself plays a dual role in activating the aromatic ring. It exerts a powerful inductive electron-withdrawing effect, which polarizes the C-F bond and makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack. core.ac.uk

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk The rate-determining step is typically the formation of this high-energy intermediate. core.ac.uk The stability of the Meisenheimer complex is crucial, and electron-withdrawing substituents, particularly at the ortho and para positions relative to the site of attack, are highly effective at stabilizing the negative charge. core.ac.uk A fluorine atom ortho to the reaction site is considered most effective for this stabilization. core.ac.uk In the reaction of m-cresolate with 1,2-difluorobenzene, one fluorine atom activates the ring for attack while the other serves as the leaving group.

Utilization of Electron-Withdrawing Groups for SNAr

The efficiency of SNAr reactions is dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs) on the aromatic electrophile. The quintessential activating group is the nitro (NO₂) group, which strongly stabilizes the negative charge of the Meisenheimer complex through resonance. For instance, the reaction of 2-fluoronitrobenzene with benzylamine (B48309) proceeds in 90% yield under mild aqueous conditions. d-nb.info

Other powerful EWGs, such as the trifluoromethyl (CF₃) group, also facilitate SNAr reactions. In one example, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) was synthesized by reacting resorcinol (B1680541) with 2-chloro-1-fluoro-4-(trifluoromethyl)benzene. The reaction required a high temperature (130 °C), indicating the level of activation needed for less reactive nucleophiles. mdpi.com The synthesis of this compound could thus be achieved by reacting the sodium or potassium salt of m-cresol with a substrate like 1-fluoro-2-nitrobenzene, where the nitro group provides the necessary activation for the fluorine atom to be displaced.

Table 3: Examples of Diaryl Ether Synthesis via SNAr Reactions

| Electrophile | Nucleophile | Activating Group(s) | Conditions | Yield (%) | Reference |

| 2-Fluoronitrobenzene | Benzylamine | -NO₂ | KOH, H₂O/HPMC | 90 | d-nb.info |

| 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene | Resorcinol | -Cl, -CF₃ | K₂CO₃, DMAc | Not specified | mdpi.com |

| Pentafluorobenzaldehyde | 4-Methoxyphenol | 5 x -F | Et₃N | 62 | core.ac.uk |

Application of Diaryliodonium Salts for Fluoride (B91410) Incorporation

Diaryliodonium salts have emerged as versatile reagents for the introduction of aryl groups in a variety of transformations, including the formation of C-F bonds. diva-portal.orgpdx.edu These hypervalent iodine compounds are generally stable, easy to handle, and can be used in metal-free or metal-catalyzed reactions. diva-portal.orgpdx.edu For the synthesis of fluorinated diaryl ethers, diaryliodonium salts can be employed to introduce a fluorine atom onto a pre-formed diaryl ether scaffold or to construct the diaryl ether linkage itself.

In the context of producing this compound, a potential strategy involves the use of a diaryliodonium salt precursor. For instance, an unsymmetrical diaryliodonium salt containing the desired 2-fluorophenoxy-3-methylphenyl moiety could be subjected to fluorination. The regioselectivity of the fluoride attack is a critical aspect, often directed by the electronic and steric properties of the aryl groups attached to the iodine atom. diva-portal.org Generally, the nucleophile will attack the more electron-deficient or less sterically hindered aryl ring.

A one-pot synthesis of diaryl ethers from diaryliodonium salts has been reported, which proceeds through a copper-catalyzed hydroxylation followed by an in-situ Ullmann-type coupling. rsc.org This approach demonstrates the utility of diaryliodonium salts in constructing the diaryl ether framework, which can be adapted for fluorinated analogues.

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| Diphenyliodonium salt, Water | CuCl, NaOAc | Phenol | 95 | rsc.org |

| Di(p-tolyl)iodonium salt, Water | CuCl, NaOAc | p-Cresol | 92 | rsc.org |

| Diphenyliodonium salt, Phenol | CuCl, NaOAc then Cs₂CO₃, dimethylglycine | Diphenyl ether | 85 | rsc.org |

Dehydrogenative Coupling Routes for Aryl Ether Synthesis

Cross-dehydrogenative coupling (CDC) reactions represent a highly atom-economical and environmentally benign approach to C-C and C-heteroatom bond formation by directly coupling two C-H bonds. mit.edudokumen.pub The synthesis of diaryl ethers via dehydrogenative C-O bond formation has gained significant attention as it avoids the need for pre-functionalized starting materials like aryl halides or boronic acids. core.ac.ukncl.ac.uk

The direct synthesis of this compound via a dehydrogenative coupling would involve the reaction of m-cresol with 1-fluoro-2-iodobenzene (B1346556) or a similar activated fluorinated arene, or the direct C-H aryloxylation of toluene with 2-fluorophenol. While specific examples for this compound are not prevalent in the literature, the general principles of dehydrogenative aryl ether synthesis can be applied. These reactions are often catalyzed by transition metals such as palladium or copper. researchgate.netnih.gov

Mechanistic Considerations of C-H Aryloxylation

The mechanism of transition metal-catalyzed C-H aryloxylation typically involves several key steps. In a palladium-catalyzed reaction, for instance, the process often initiates with the coordination of a directing group on one of the arenes to the metal center. This is followed by C-H activation to form a palladacycle intermediate. Subsequent reaction with the phenol coupling partner, often as a phenoxide, leads to the formation of a Pd-OAr bond. The final diaryl ether product is then released through reductive elimination, regenerating the active catalyst. nih.govrsc.org

For copper-catalyzed systems, the mechanism can be more varied. One proposed pathway involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with an aryl halide (in cases where one is used). Reductive elimination from the resulting copper(III) intermediate furnishes the diaryl ether. nih.gov In direct C-H aryloxylation, a Cu(II) catalyst can facilitate the deprotonation of the phenol and coordinate to both coupling partners, followed by a concerted or stepwise C-O bond formation. The precise mechanism is often dependent on the specific catalyst system, ligands, and reaction conditions employed. mit.eduresearchgate.netnih.govresearchgate.net

Photoredox Catalysis and Electrocatalytic Methods

In recent years, photoredox catalysis and electrocatalysis have emerged as powerful strategies for organic synthesis, enabling reactions under mild conditions with high selectivity. rsc.orgnih.gov

Visible-Light-Mediated Strategies for Fluorinated Aromatic Compounds

Visible-light photoredox catalysis has revolutionized the synthesis of fluorinated organic compounds by providing a mild and efficient way to generate reactive radical intermediates. mdpi.comresearchgate.net This approach can be utilized for the direct fluorination of aromatic rings or for the construction of C-C and C-heteroatom bonds in fluorinated molecules.

The synthesis of fluorinated diaryl ethers can be envisioned through photoredox-catalyzed C-O bond formation. For example, a photocatalyst, upon excitation by visible light, can oxidize or reduce a suitable precursor to generate an aryl radical or a phenoxide radical, which can then engage in a coupling reaction. While a direct photocatalytic synthesis of this compound is not explicitly detailed in the literature, related transformations provide a proof of principle. For instance, visible-light-induced C-O bond cleavage of diaryl ethers has been demonstrated, suggesting the reversibility of such processes under photocatalytic conditions. researchgate.net Furthermore, the synthesis of various fluorinated aromatic compounds through visible-light-mediated reactions highlights the potential of this strategy. mdpi.comresearchgate.net

| Reactants | Photocatalyst | Reagents | Product | Yield (%) | Reference |

| Arenes, CF₃SO₂Cl | [Ru(phen)₃]Cl₂ | Light | Trifluoromethylated arenes | Various | mdpi.com |

| Benzene (B151609) derivatives, TEAF·4HF | Quinoline | Light, O₂ | Fluorinated benzene derivatives | 6-55 | mdpi.com |

| Diaryl ethers, Aryl carboxylic acid | Acridinium photocatalyst | Cu(TMHD)₂, Light | Phenols | Various | researchgate.net |

Electrophilic and Nucleophilic ¹⁸F-Fluorination Techniques

The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is of paramount importance for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. core.ac.ukutupub.fi Both electrophilic and nucleophilic methods are employed for ¹⁸F-fluorination.

Electrophilic ¹⁸F-Fluorination: This method typically uses [¹⁸F]F₂ gas or reagents derived from it, such as [¹⁸F]Selectfluor. nih.gov While conceptually straightforward, these reactions often suffer from low specific activity due to the co-production of non-radioactive ¹⁹F₂. Electrophilic fluorination can be applied to electron-rich aromatic systems.

Nucleophilic ¹⁸F-Fluorination: This is the more commonly used method in PET chemistry due to the high specific activity of cyclotron-produced [¹⁸F]fluoride. nih.gov Nucleophilic aromatic substitution (SₙAr) is a key reaction, where [¹⁸F]fluoride displaces a leaving group on an activated aromatic ring. For the synthesis of an ¹⁸F-labeled diaryl ether like [¹⁸F]this compound, a precursor with a suitable leaving group (e.g., nitro, trimethylammonium) ortho to the ether linkage on the fluorinated ring would be required. Diaryliodonium salts are also excellent precursors for nucleophilic ¹⁸F-fluorination, often exhibiting high regioselectivity. researchgate.net

| Precursor Type | ¹⁸F Source | Key Features | Reference |

| Activated Aryl Halide/Triflate | [¹⁸F]Fluoride | SₙAr mechanism, requires electron-withdrawing group | nih.gov |

| Diaryliodonium Salt | [¹⁸F]Fluoride | High regioselectivity, mild conditions | researchgate.net |

| Electron-rich Arene | [¹⁸F]F₂ or derivative | Electrophilic substitution, lower specific activity | nih.gov |

Classic and Emerging Synthetic Transformations

Traditional methods for diaryl ether synthesis, such as the Ullmann condensation and the Buchwald-Hartwig amination, remain relevant and have been significantly improved over the years.

The Ullmann condensation , first reported in 1905, involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base. organic-chemistry.org While early iterations required harsh conditions (high temperatures and stoichiometric copper), modern protocols often utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions and broader substrate scope. nih.gov A patent describes the synthesis of m-(3'-fluorophenoxy)-toluene, an isomer of the target compound, via an Ullmann reaction between m-cresol and 1-chloro-3-fluorobenzene, showcasing the applicability of this method. google.com

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with a phenol using a palladium catalyst and a suitable phosphine ligand. organic-synthesis.comlibretexts.org The choice of ligand is crucial for the efficiency and scope of the reaction.

Balz-Schiemann and Related Diazonium Salt Decompositions for Aryl Ethers

The Balz-Schiemann reaction is a cornerstone in the synthesis of aryl fluorides. wikipedia.org This method involves the transformation of a primary aromatic amine into an aryl fluoride through the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. wikipedia.org The process begins with the diazotization of an aromatic amine, followed by the introduction of fluoroboric acid to precipitate the diazonium tetrafluoroborate. nptel.ac.in Gentle heating of this salt then yields the desired fluoroaromatic compound, boron trifluoride, and nitrogen gas. wikipedia.org

While conceptually similar to the Sandmeyer reaction, the Balz-Schiemann reaction does not typically require a metal catalyst and is believed to proceed through a highly reactive aryl cation intermediate. wikipedia.org The yield of the reaction can be influenced by the nature of the substituents on the aromatic ring, with nitro, hydroxy, and carboxyl groups sometimes leading to lower yields. taylorfrancis.com

Innovations in this area have focused on modifying the counterion and the diazotization conditions. For instance, hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used in place of tetrafluoroborates, in some cases providing improved yields. wikipedia.org Diazotization can also be achieved using nitrosonium salts like [NO]SbF₆, which avoids the need to isolate the diazonium intermediate. wikipedia.org An alternative approach involves conducting the diazotization in liquid hydrogen fluoride, which directly produces the fluoride salt of the diazonium compound. wikipedia.org

The decomposition of diazonium salts can also be utilized to form aryl ethers. Thermal decomposition of benzenediazonium (B1195382) tetrafluoroborate salts in the presence of an alcohol can produce the corresponding aryl ether. uni.edu The reaction conditions, such as the solvent and temperature, can significantly impact the product distribution, with side products like bi-aryls sometimes being observed. uni.edu Visible light has also been shown to promote the decomposition of diazonium salts for the formation of C-O bonds. researchgate.net

It is important to note that while synthetically useful, aryl diazonium salts can be unstable and potentially explosive, especially when isolated as dry solids. acs.org Therefore, careful handling and appropriate safety precautions are crucial.

Table 1: Comparison of Diazonium Salt Decomposition Methods

| Method | Typical Reagents | Key Intermediate | Advantages | Limitations | Citation |

| Balz-Schiemann Reaction | Aromatic amine, NaNO₂, HBF₄ | Diazonium tetrafluoroborate | Good for simple aryl fluorides | Can have variable yields with certain substituents, requires isolation of potentially unstable intermediate | wikipedia.orgtaylorfrancis.com |

| Modified Balz-Schiemann | Aromatic amine, NaNO₂, HPF₆ or HSbF₆ | Diazonium hexafluorophosphate/antimonate | Can improve yields for some substrates | Uses more specialized reagents | wikipedia.org |

| In-situ Diazotization | Aromatic amine, [NO]SbF₆ | Diazonium salt (not isolated) | Avoids isolation of intermediate | Requires specific nitrosonium salts | wikipedia.org |

| Aryl Ether Synthesis | Benzenediazonium tetrafluoroborate, Alcohol | Aryl cation | Direct route to aryl ethers | Can produce side products, requires alcohol as solvent/reagent | uni.edu |

Halogen Exchange Methodologies in Fluorinated Aromatic Synthesis

Halogen exchange (HALEX) reactions are a primary industrial method for introducing fluorine into aromatic rings. researchgate.net This approach involves the substitution of a halogen atom, typically chlorine or bromine, with a fluoride ion. researchgate.netoup.com The reaction is often carried out using an alkali metal fluoride, such as potassium fluoride, in an aprotic solvent. researchgate.net

The efficiency of the HALEX reaction can be influenced by several factors, including the nature of the leaving group, the substrate's electronic properties, and the reaction conditions. Generally, the reactivity order for the leaving group in nucleophilic aromatic substitution (SNAr) reactions is F > Cl > Br > I. oup.com Microwave-assisted halogen exchange (MAHE) has been shown to be an energy-efficient method for these transformations. google.com

For the synthesis of polyfluorinated aromatic compounds, the exchange of multiple halogen atoms in a single step can be challenging, especially in weakly activated systems. google.com However, the use of specific catalysts can facilitate these multi-exchange reactions in a single step. google.com The choice of solvent is also critical, as the reaction is typically a two-phase system due to the low solubility of inorganic fluorides in organic solvents. researchgate.net

Grignard Reagent Applications in Aryloxy Phenol Synthesis

Grignard reagents (RMgX) are versatile tools in organic synthesis and can be employed in the preparation of aryloxy phenols. encyclopedia.pubwikipedia.org One approach involves the reaction of a Grignard reagent with a carbonyl compound to form an alcohol, which is then oxidized to the desired phenol. encyclopedia.pub

Another strategy involves the aerobic oxidation of aryl Grignard reagents. nih.gov This method provides an economical and environmentally friendly route to phenols and tolerates a range of functional groups. nih.gov The process can be conducted in a continuous flow system, allowing for modular synthesis. nih.gov Furthermore, Grignard reagents can be prepared from aryl halides, which can then be used to form various derivatives. rhhz.net

Demethylation and Hydrolysis Reactions for Aryloxy Phenol Derivatization

Demethylation is a key transformation for the synthesis of phenols from their corresponding methyl ethers (anisoles). encyclopedia.pubcore.ac.uk This reaction involves the cleavage of the methyl-oxygen bond. Common methods for demethylation include the use of strong acids like sulfuric acid or hydrochloric acid. encyclopedia.pub Alternatively, Lewis acids such as boron tribromide (BBr₃) are highly effective reagents for this purpose. encyclopedia.pub

Hydrolysis of diazonium salts represents another route to phenols. encyclopedia.pub In this reaction, a diazonium salt is warmed in water, often in an acidic solution, to produce the corresponding phenol. nptel.ac.in This method proceeds via an SN1 mechanism involving an aryl cation intermediate. nptel.ac.in

These derivatization reactions are crucial for modifying the structure of natural phenols and other complex molecules to alter their biological or chemical properties. rhhz.netresearchgate.netmdpi.com

Horner–Wadsworth–Emmons Reagent Application in Fluorophenoxy Compounds

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with high stereoselectivity. wikipedia.org The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org

Recent research has explored the development of novel HWE reagents incorporating fluorophenoxy groups on the phosphorus atom. thieme-connect.comresearchgate.net The rationale behind this is that fluorophenols are more acidic than phenol, making the corresponding fluorophenoxy anions better leaving groups during the reaction. thieme-connect.comresearchgate.net This can lead to more reactive HWE reagents. thieme-connect.com

For example, a novel HWE reagent, methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate, has been synthesized and shown to be effective in the preparation of mixed phosphonoacetates through sequential alcoholysis. thieme-connect.comresearchgate.netthieme-connect.com The reactivity of these fluorinated HWE reagents often correlates with the number of fluorine atoms on the phenoxy ring. thieme-connect.com These reagents provide a versatile tool for the synthesis of complex molecules containing fluorophenoxy moieties. organicchemistrydata.org

Table 2: Horner–Wadsworth–Emmons Reagents with Fluorophenoxy Groups

| HWE Reagent | Structure | Application | Advantage | Citation |

| Methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate | CH₃OOCCH₂P(O)(OC₆H₂F₃)₂ | Synthesis of mixed phosphonoacetates | Increased reactivity due to better leaving group | thieme-connect.comresearchgate.net |

| Methyl 2-[bis(2,6-difluorophenoxy)phosphoryl]acetate | CH₃OOCCH₂P(O)(OC₆H₃F₂)₂ | Synthesis of mixed phosphonoacetates | Enhanced reactivity | thieme-connect.com |

Friedel–Crafts Cyclization and Alkylation in Fluorinated Systems

The Friedel–Crafts reactions are fundamental processes for attaching alkyl or acyl substituents to an aromatic ring. wikipedia.orgbyjus.com These electrophilic aromatic substitution reactions are typically catalyzed by a strong Lewis acid, such as aluminum chloride. wikipedia.orgbyjus.com

In the context of fluorinated systems, Friedel–Crafts reactions can be used for both intramolecular and intermolecular transformations. Intramolecular Friedel–Crafts reactions are valuable for constructing polycyclic compounds. masterorganicchemistry.com The success of these cyclizations often depends on the ring size being formed, with 6-membered rings generally being favored over 5- and 7-membered rings. masterorganicchemistry.com

When dealing with fluorinated substrates, the reactivity can be influenced by the electronic effects of the fluorine atoms. It has been observed that in some cases, alkyl fluorides can be more reactive than other alkyl halides in Friedel–Crafts alkylation reactions. quora.com This is attributed to the fluoride ion being a strong base and a good nucleophile in polar aprotic solvents, facilitating the generation of the electrophile. quora.com

Recent advancements have led to the development of metal-free, three-component Friedel–Crafts transformations for the synthesis of various organofluorine compounds, including alkenyl and alkyl trifluoromethyl sulfides. nih.gov These reactions often proceed through cationic intermediates and offer a mild and efficient route to these valuable compounds. nih.gov

Electron Transfer Processes in Aryl Ether Formation

The synthesis of aryl ethers, including this compound, often involves electron transfer (ET) as a key step, particularly in copper-catalyzed Ullmann-type condensations and photoredox-catalyzed reactions. wikipedia.orgnih.gov In the Ullmann condensation, the reaction is promoted by copper, converting aryl halides to aryl ethers. wikipedia.org While traditionally requiring harsh conditions, modern methods utilize soluble copper catalysts. wikipedia.org The mechanism can involve the in situ generation of a copper(I) reagent from an aryl halide and copper metal. wikipedia.org This copper(I) species then reacts with the aryl halide. wikipedia.org

In some cases, the formation of aryl ethers can proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism. organic-chemistry.orginflibnet.ac.in This process is initiated by a single electron transfer (SET) to the substrate, which generates a radical anion. inflibnet.ac.in This radical anion then expels the leaving group to form an aryl radical, which can be trapped by a nucleophile. inflibnet.ac.inwikipedia.org The resulting radical anion of the product then transfers an electron to a new substrate molecule, propagating the chain reaction. wikipedia.org

Recent advancements have also seen the use of photoredox catalysis to facilitate the formation of aryl ethers from unactivated fluoroarenes. nih.gov This method utilizes organic photoredox catalysts to enable cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr). nih.gov This approach is notable for its mild reaction conditions and applicability to a range of nucleophiles. nih.gov

The efficiency of these electron transfer processes can be influenced by various factors, including the solvent, the nature of the catalyst, and the electronic properties of the substrates. mdpi.comdtic.mil For instance, in Ullmann couplings, electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol generally lead to higher yields. mdpi.comarkat-usa.org

| Reaction Type | Key Features | Initiation | Intermediates |

| Ullmann Condensation | Copper-catalyzed C-O bond formation. wikipedia.org | Formation of Cu(I) species. wikipedia.org | Organocopper complexes. wikipedia.org |

| SRN1 | Radical chain mechanism. inflibnet.ac.inwikipedia.org | Single Electron Transfer (SET). inflibnet.ac.in | Radical anions, aryl radicals. wikipedia.org |

| Photoredox Catalysis | Light-induced electron transfer. nih.gov | Photoexcitation of a catalyst. nih.gov | Cation radicals. nih.gov |

Radical Pathways in Fluorinated Aromatic Transformations

Radical pathways play a significant role in the transformation of fluorinated aromatic compounds. The generation of aryl radicals from precursors like aryl halides or diazonium salts is a key step in many synthetic methodologies. rsc.orgnih.gov These radicals are highly reactive species that can participate in a variety of bond-forming reactions. nih.gov

One prominent radical-mediated reaction is the SRN1 (substitution radical-nucleophilic unimolecular) reaction. inflibnet.ac.inwikipedia.org Discovered in 1970, this reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile via a free radical intermediate. wikipedia.org The process is initiated by the transfer of an electron to the aromatic substrate, forming a radical anion which then fragments to an aryl radical and an anion. wikipedia.org This aryl radical then reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to another molecule of the starting material. wikipedia.org

The generation of aryl radicals can be achieved through various methods, including the use of reducing agents like titanium(III) chloride with arenediazonium salts or through photostimulation. nih.govvt.edu Photoredox catalysis has emerged as a powerful tool for generating aryl radicals under mild conditions, utilizing visible light to initiate the process. rsc.org

The reactivity of these radical intermediates is influenced by the substituents on the aromatic ring. For instance, in radical arylations of phenols and phenyl ethers, good regioselectivity is often observed at the position ortho to the oxygen-containing group. nih.gov The stability of the radical intermediates and the transition states leading to their formation are crucial in determining the reaction outcome. nih.gov

| Radical Generation Method | Precursor | Conditions | Key Intermediates |

| Chemical Reduction | Arenediazonium salts | TiCl₃, HCl | Aryl radicals |

| Photostimulation | Aryl halides | Near-UV irradiation | Radical anions, aryl radicals |

| Photoredox Catalysis | Aryl halides, Diazonium salts | Visible light, photocatalyst | Aryl radicals |

Role of the Fluorine Atom in Reactivity and Stability Modulation

The fluorine atom, owing to its unique properties, plays a profound role in modulating the reactivity and stability of this compound and related compounds. nih.govresearchgate.net As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly influence the electron density distribution within the molecule. nih.gov This electronic perturbation affects the reactivity of the aromatic rings and the stability of the aryl ether bond.

The presence of a fluorine atom can enhance the metabolic stability of a molecule by blocking sites susceptible to metabolism. researchgate.netnih.gov The carbon-fluorine bond is exceptionally strong, with a high bond dissociation energy, making it resistant to homolytic cleavage. nih.gov However, the stability can be compromised under certain conditions, such as the presence of an intramolecular nucleophile that can lead to heterolytic cleavage of the C-F bond. nih.gov

In the context of metal-catalyzed cross-coupling reactions, ortho-fluorine substituents can have a pronounced effect on metal-aryl bond energies. acs.org Density functional theory (DFT) calculations have shown a significant increase in the metal-carbon bond energy with ortho-fluorine substitution on an aryl ring. acs.org This stabilization can influence the regioselectivity and efficiency of catalytic processes. acs.org

Furthermore, the small size of the fluorine atom allows it to replace a hydrogen atom with minimal steric impact, while its high polarity can introduce significant changes in the molecule's physical properties, such as dipole moment and hydrogen bonding ability. nih.govresearchgate.net These modifications can affect intermolecular interactions and, consequently, the bulk properties of the material. researchgate.net

| Property | Effect of Fluorine | Consequence |

| Electronegativity | Strong electron-withdrawing inductive effect. nih.gov | Alters electron density, influences reactivity. nih.gov |

| C-F Bond Strength | High bond dissociation energy. nih.gov | Increased metabolic stability. researchgate.netnih.gov |

| Steric Size | Similar to a hydrogen atom. nih.gov | Minimal steric hindrance. |

| Polarity | High polarity. researchgate.net | Modifies intermolecular forces, affects physical properties. researchgate.net |

| Metal-Aryl Bonds | Stabilization with ortho-fluorine. acs.org | Influences catalytic reaction outcomes. acs.org |

Regioselectivity and Stereoselectivity in Fluorinated Aryl Ether Synthesis

The synthesis of fluorinated aryl ethers like this compound often requires precise control over regioselectivity and, where applicable, stereoselectivity. Regioselectivity, the control of where a reaction occurs on a molecule, is a critical aspect, particularly when dealing with substituted aromatic rings.

In nucleophilic aromatic substitution (SNAr) reactions, the position of the fluorine atom and other substituents on the aromatic rings dictates the site of nucleophilic attack. nih.gov Generally, electron-withdrawing groups activate the ring towards nucleophilic attack, and the regioselectivity is governed by the stability of the intermediate Meisenheimer complex. nih.gov Computational studies have shown that the site selectivity in some photoredox-catalyzed defluorination reactions is dictated by the electronics of the arene. nih.gov

In radical arylations, the regioselectivity can be influenced by the directing effect of existing functional groups. For example, in the radical arylation of para-substituted phenols and phenyl ethers, the reaction often proceeds with good regioselectivity at the ortho position relative to the hydroxy or alkoxy group. nih.gov

Stereoselectivity becomes important when chiral centers are present or created during the synthesis. While the synthesis of this compound itself does not typically involve the creation of stereocenters, the synthesis of more complex, axially chiral diaryl ethers has been achieved with high enantioselectivity using N-heterocyclic carbene (NHC) catalysis. rsc.org

The synthesis of fluorohydrins from allylsilanes provides an example of high regioselectivity in fluorination reactions. nih.govresearchgate.netchemrxiv.org The epoxidation of an allylsilane followed by ring-opening with a fluoride source can proceed with complete regioselectivity, which is attributed to a β-silyl effect that stabilizes a cationic intermediate. nih.govresearchgate.netchemrxiv.org

| Reaction Type | Factor Influencing Regioselectivity | Example |

| Nucleophilic Aromatic Substitution (SNAr) | Electronic effects of substituents, stability of Meisenheimer complex. nih.govnih.gov | Fluorinated heterocycles functionalized via photoredox catalysis. nih.gov |

| Radical Arylation | Directing effect of existing functional groups. nih.gov | Ortho-arylation of para-substituted phenols. nih.gov |

| Fluorohydrin Synthesis from Allylsilanes | β-silyl effect stabilizing a cationic intermediate. nih.govresearchgate.netchemrxiv.org | Formation of 2-fluoro-3-silylpropan-1-ols. nih.gov |

Computational and Theoretical Studies on M 2 Fluorophenoxy Toluene and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. wikipedia.org It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. d-nb.infoscispace.com This approach is generally more computationally efficient than traditional wavefunction-based methods, making it suitable for studying relatively large molecules like m-(2-fluorophenoxy)toluene. wikipedia.org

DFT calculations are employed to determine key electronic properties that govern the reactivity of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be used to calculate various reactivity descriptors. mdpi.com These "conceptual DFT" indices, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative framework for predicting chemical behavior. d-nb.infomdpi.com Fukui functions can also be calculated to identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attack. mdpi.com Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms, indicating their nucleophilic character, while the aromatic protons would exhibit positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound The following data are representative examples of what a DFT study would yield and are for illustrative purposes.

| Property | Calculated Value | Unit |

|---|---|---|

| EHOMO | -6.85 | eV |

| ELUMO | -0.95 | eV |

| HOMO-LUMO Gap (ΔE) | 5.90 | eV |

| Electronegativity (χ) | 3.90 | eV |

| Chemical Hardness (η) | 2.95 | eV |

| Electrophilicity Index (ω) | 2.57 | eV |

| Dipole Moment | 1.85 | Debye |

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules. nih.gov MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. nih.gov This technique allows for the analysis of conformational changes, which is particularly important for flexible molecules like this compound, where rotation around the ether linkage (C-O-C) and the tolyl C-C bond is possible.

A typical MD simulation involves placing the molecule in a simulated environment (e.g., a solvent box) and running the simulation for a set period, from picoseconds to microseconds, generating a trajectory of atomic positions. volkamerlab.org Analysis of this trajectory can reveal the most stable, low-energy conformations and the energy barriers between them. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule and the flexibility of specific regions over the simulation time. semanticscholar.org

For this compound, MD simulations would focus on the distribution of dihedral angles defining the orientation of the two aromatic rings relative to each other. By plotting the potential energy as a function of these dihedral angles, a conformational energy map can be constructed, identifying the global and local energy minima that correspond to the most populated conformers.

Table 2: Illustrative Conformational Analysis Data for this compound The following data are hypothetical examples derived from a simulated conformational search.

| Conformer | Dihedral Angle 1 (CAr-O-CAr-CAr) | Dihedral Angle 2 (O-CAr-CAr-CAr) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| Global Minimum | ~65° | ~120° | 0.00 | 65 |

| Local Minimum 1 | ~-65° | ~-120° | 0.45 | 25 |

| Local Minimum 2 | ~180° | ~0° | 1.50 | 10 |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. mdpi.com Methods like DFT can accurately compute parameters that correlate with experimental spectra, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netepstem.net

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can point to specific conformational or electronic effects not captured by the computational model.

Similarly, the vibrational frequencies and corresponding intensities for IR spectroscopy can be calculated. epstem.net This involves computing the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum helps in the assignment of experimental vibrational bands to specific functional groups and vibrational modes (e.g., C-O-C stretches, C-F stretches, aromatic C-H bends) within the this compound molecule.

Table 3: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated relative to a standard (e.g., TMS) using the GIAO method. Values are hypothetical.

| Atom | Calculated ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) |

|---|---|---|---|

| Methyl-H | 2.35 | Methyl-C | 21.5 |

| Aromatic-H (Tolyl) | 7.0 - 7.3 | C-O (Tolyl) | 157.8 |

| Aromatic-H (Fluoro) | 6.9 - 7.2 | C-O (Fluoro) | 145.2 |

| - | - | C-F | 155.0 (d, JCF ≈ 245 Hz) |

Mechanistic Probing via Computational Methods

Computational methods are essential for elucidating reaction mechanisms, providing a detailed picture of the transformation from reactants to products. rsc.org By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states (TS), intermediates, and calculate the activation energies (energy barriers) associated with each step. nih.gov This information is crucial for understanding reaction kinetics and selectivity.

For reactions involving this compound or its synthesis (e.g., via Ullmann condensation or nucleophilic aromatic substitution), DFT calculations can be used to model the entire reaction pathway. For instance, in a proposed synthesis, one could compare different catalytic cycles or mechanistic steps. rsc.org By calculating the Gibbs free energy of activation (ΔG‡) for each potential transition state, the most favorable reaction pathway can be determined. nih.gov

These studies can also shed light on the role of catalysts, solvents, and substituent effects on the reaction outcome. For example, computational modeling could explain how the fluorine substituent in this compound influences its reactivity in subsequent chemical transformations compared to its non-fluorinated analog.

Table 4: Illustrative Activation Energies for a Proposed Reaction Pathway Hypothetical data for a nucleophilic substitution reaction on an analog compound.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Step 1 | Formation of Meisenheimer complex (Intermediate) | 18.5 |

| Step 2 | Transition state for leaving group departure | 25.2 |

| Overall Reaction | Reactant to Product | Exergonic (-5.4 kcal/mol) |

Advanced Spectroscopic and Analytical Characterization of M 2 Fluorophenoxy Toluene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the atomic framework of a molecule. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a detailed picture of the electronic environment and connectivity of each atom in m-(2-Fluorophenoxy)toluene can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound is predicted to display a series of signals in the aromatic region (approximately 6.8-7.4 ppm) and a characteristic singlet in the aliphatic region for the methyl group. The eight aromatic protons are chemically distinct, leading to a complex set of overlapping multiplets.

The methyl group protons (-CH₃) are expected to produce a singlet around 2.3-2.4 ppm, as they have no adjacent protons to couple with. The aromatic protons on the m-tolyl ring and the 2-fluorophenyl ring will exhibit complex splitting patterns due to spin-spin coupling with their neighbors. Protons on the fluorinated ring, particularly the one ortho to the fluorine atom, will show additional coupling to the ¹⁹F nucleus. The signals for the aromatic protons are generally expected between 6.8 and 7.4 ppm. libretexts.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.35 | Singlet (s) | 3H |

| Aromatic Protons | ~6.8 - 7.4 | Multiplet (m) | 8H |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine-Specific Analysis and Metabolic Studies

¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds. Since there is no natural background signal in biological systems, it is an excellent tool for metabolic studies. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the fluorine atom. researchgate.netnih.gov For fluorobenzene (B45895) derivatives, the ¹⁹F chemical shift typically appears in a well-defined region. The signal for the fluorine atom in this compound is predicted to be a multiplet due to coupling with the adjacent ortho and meta protons on the phenyl ring.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | ~ -135 to -145 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This compound has 13 carbon atoms, but due to symmetry, fewer than 13 signals might be expected if any carbons were equivalent; however, in this structure, all 13 carbons are chemically distinct and should produce individual signals. The chemical shifts are spread over a wide range, providing clear resolution. libretexts.org

The methyl carbon (-CH₃) is expected to appear upfield, around 20-22 ppm. The aromatic carbons will resonate in the downfield region of approximately 115-160 ppm. The carbons directly bonded to the electronegative oxygen and fluorine atoms (C-O and C-F) will be shifted further downfield. The C-F carbon signal will also exhibit splitting due to one-bond coupling with the ¹⁹F nucleus, a characteristic feature in the ¹³C NMR of fluorinated compounds.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~21 |

| Aromatic C-H | ~115 - 131 |

| Aromatic C (quaternary) | ~139 - 158 |

Two-Dimensional (2D) NMR Techniques

To unambiguously assign the complex ¹H and ¹³C NMR signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. It would be instrumental in tracing the connectivity of the protons within both the m-tolyl and 2-fluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity across quaternary (non-protonated) carbons and the ether linkage, for instance, by showing a correlation from the methyl protons to the C3 carbon of the tolyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₁FO), the molecular weight is approximately 202.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 202.

The fragmentation of aromatic ethers is well-characterized. libretexts.orgchemguide.co.uklibretexts.org The primary fragmentation pathway involves cleavage of the C-O ether bonds.

Cleavage of the Ar-O bond: Loss of the fluorophenoxy radical (·OC₆H₄F) would lead to a fragment corresponding to the tolyl cation at m/z 91.

Cleavage of the other Ar-O bond: Loss of the tolyl radical (·C₇H₇) would produce the fluorophenoxy cation at m/z 111.

Loss of CO: A common fragmentation pathway for diaryl ethers can involve rearrangements and the loss of a neutral carbon monoxide (CO) molecule.

Tropylium (B1234903) Ion: The fragment at m/z 91, corresponding to the tolyl cation, can rearrange to the highly stable tropylium ion, often making this a prominent peak in the spectrum.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment Ion | Notes |

| 202 | [C₁₃H₁₁FO]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [C₆H₄FO]⁺ | Loss of tolyl radical |

| 91 | [C₇H₇]⁺ | Loss of fluorophenoxy radical (rearranges to tropylium ion) |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from the tropylium ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. The IR spectrum of this compound is predicted to show several characteristic bands:

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). uci.edu

Aliphatic C-H Stretch: Bands corresponding to the methyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). stackexchange.com

Aromatic C=C Stretch: A series of sharp absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) rings.

C-O-C Asymmetric Stretch: A strong, characteristic band for the diaryl ether linkage is expected in the 1200-1280 cm⁻¹ region.

C-F Stretch: A strong absorption due to the carbon-fluorine bond is expected in the 1100-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy detects light scattering from molecular vibrations that involve a change in polarizability. It is particularly useful for analyzing symmetric vibrations and non-polar bonds.

Aromatic Ring Breathing Modes: A strong, sharp peak around 1000 cm⁻¹ is characteristic of the symmetric "breathing" mode of the benzene ring.

Aromatic C-H Stretch: These vibrations are also visible in the Raman spectrum, complementing the IR data.

Symmetric C-O-C Stretch: The symmetric stretch of the ether bond, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3030-3100 (medium) | 3030-3100 (strong) |

| Aliphatic C-H Stretch | 2850-2960 (medium) | 2850-2960 (medium) |

| Aromatic C=C Stretch | 1450-1600 (strong, multiple bands) | 1450-1600 (strong) |

| C-O-C Asymmetric Stretch | 1200-1280 (strong) | Weak |

| C-F Stretch | 1100-1250 (strong) | Weak |

| Aromatic Ring Breathing | Weak | ~1000 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV radiation primarily excites electrons in the aromatic rings. The molecule's structure, featuring two phenyl rings connected by an ether linkage, gives rise to characteristic π → π* transitions. These transitions involve the promotion of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals.

The presence of substituents—a fluorine atom on one ring and a methyl group on the other—can influence the energy of these transitions, causing shifts in the absorption maxima (λmax). The fluorine atom, being electron-withdrawing, and the methyl group, being electron-donating, along with the ether oxygen, modify the electron density of the aromatic systems. A typical UV-Vis spectrum of this compound, recorded in a solvent such as ethanol (B145695) or cyclohexane, would be expected to show strong absorption bands in the UV region, characteristic of substituted benzene derivatives.

Table 1: Expected UV-Vis Absorption Data for this compound in Ethanol

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| π → π* (Primary Band) | ~220 | > 10,000 |

| π → π* (Secondary Band) | ~275 | ~1,500 |

Note: The values presented are representative and can vary based on solvent and specific measurement conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. This is often the most challenging step in the process.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data—a collection of reflection intensities and angles—is then processed mathematically to generate an electron density map of the unit cell. From this map, the positions of individual atoms can be determined with high precision.

The analysis would yield critical structural information, including:

Bond lengths (e.g., C-C, C-O, C-F) and bond angles.

Intermolecular interactions, such as van der Waals forces or potential C-H···F hydrogen bonds, that govern the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.25 g/cm³ |

Note: This data is hypothetical and represents typical values for an organic molecule of this size.

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water or methanol (B129727) and water.

The compound is separated from impurities based on differences in polarity. Being a relatively nonpolar molecule, this compound would be well-retained on a C18 column, eluting at a specific retention time (tR) under defined conditions (mobile phase composition, flow rate, and temperature). A UV detector, set to one of the compound's absorption maxima (e.g., 275 nm), is used for detection. The purity can be quantified by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. This technique is highly effective for separating positional isomers that may be present as impurities. researchgate.netrsc.orgnih.gov

Table 3: Representative RP-HPLC Method and Expected Results

| Parameter | Condition / Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | 70% Acetonitrile / 30% Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Expected tR for this compound | ~6.5 min |

| Expected tR for a more polar impurity | < 6.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is an ideal technique for analyzing volatile compounds like this compound.

In the GC system, the sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or HP-5 column) based on boiling point and polarity. As each separated component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules (typically via electron ionization), separates the resulting ions based on their mass-to-charge ratio (m/z), and records their relative abundance.

The GC provides a retention time for purity analysis, while the MS provides a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a distinct molecular ion peak (M+•) at m/z 202. Key fragmentation patterns would likely involve cleavage of the ether bond and loss of substituents, providing definitive structural confirmation. whitman.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 202 | [C13H11FO]+• | Molecular Ion (M+•) |

| 107 | [C7H7O]+ | Cleavage of C-O bond, charge on tolyl-ether fragment |

| 95 | [C6H4F]+ | Cleavage of C-O bond, charge on fluorophenyl fragment |

| 91 | [C7H7]+ | Tropylium ion from the toluene (B28343) moiety |

Electrochemical Methods: Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a compound. The analysis involves scanning the potential of a working electrode in a solution containing the analyte and a supporting electrolyte, and measuring the resulting current.

For this compound, CV could be used to determine its oxidation and reduction potentials. The aromatic rings are the most likely sites for electrochemical activity. Oxidation would involve the removal of an electron from the π-system, while reduction would involve the addition of an electron. The potentials at which these events occur are influenced by the electronic nature of the substituents. The electron-donating methyl group would be expected to make oxidation easier (occur at a lower potential), whereas the electron-withdrawing fluorine atom would make it more difficult. researchgate.netwpmucdn.com The resulting voltammogram would provide information on the stability of the resulting radical ions and the reversibility of the redox processes.

Table 5: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Example Value |

|---|---|

| Solvent / Supporting Electrolyte | Acetonitrile / 0.1 M TBAPF6 |

| Working Electrode | Glassy Carbon |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Epa) | +1.8 V (vs. Ag/AgCl) |

| Cathodic Peak Potential (Epc) | Not observed (irreversible oxidation) |

Note: Values are illustrative. The redox processes for this compound are expected to be irreversible and occur at high potentials.

Research Applications and Derived Chemical Entities

Role as a Key Synthetic Intermediate in Complex Molecule Construction

m-(2-Fluorophenoxy)toluene is recognized as a versatile and essential intermediate in organic synthesis, facilitating the construction of elaborate organic molecules. chemimpex.com Its structure serves as a foundational scaffold upon which greater complexity can be built, a common strategy in the total synthesis of natural products and novel chemical entities. lkouniv.ac.in The compound's utility stems from the reactivity of its aromatic rings and the stability conferred by the ether linkage and fluorine substituent. chemimpex.com This makes it a reliable starting point for multi-step synthetic pathways in medicinal chemistry, agrochemicals, and materials science. chemimpex.comchemimpex.com Researchers utilize this and structurally similar compounds as building blocks to forge new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of molecules with specific functions and applications. chemimpex.comnih.gov

Applications in Pharmaceutical Research and Drug Development

The application of this compound is particularly pronounced in the pharmaceutical sector, where it functions as a key intermediate in the synthesis of various therapeutic agents. chemimpex.com Its structural motifs are found in molecules designed to interact with biological targets, and its derivatives have been explored for a range of medicinal applications.

Precursors for Anti-inflammatory and Analgesic Agents

This compound is widely utilized in research focused on the development of new anti-inflammatory and analgesic drugs. chemimpex.com While specific synthetic pathways originating directly from this compound to marketed drugs are not detailed in readily available literature, its role as a precursor implies that it is used in the early stages of synthesizing novel compounds that are then tested for anti-inflammatory and pain-relieving properties. The development of such agents is a critical area of pharmaceutical research, aimed at creating more effective treatments with fewer side effects than current options. nih.govresearchgate.netnih.gov

Building Blocks for G-Protein-Coupled Receptor Agonists and Other Receptor Ligands

The 2-fluorophenoxy moiety, a core component of this compound, is a valuable building block in the synthesis of ligands for G-protein-coupled receptors (GPCRs). GPCRs are a large family of receptors that are the targets of a significant portion of modern medicines. bohrium.comnih.gov For instance, research into agonists for GPR119, a target for diabetes treatment, has involved the synthesis of molecules containing fluorinated phenyl groups. nih.gov Although not using this compound directly, the design principles highlight the importance of its core structure in creating molecules that can effectively bind to and activate these critical receptors. mdpi.com

Contributions to Anticancer Agent Synthesis (e.g., c-Met kinase inhibitors)

A significant application of the 2-fluorophenoxy structural unit is in the synthesis of anticancer agents, particularly c-Met kinase inhibitors. nih.govresearchgate.net The c-Met receptor tyrosine kinase is a well-established target in oncology, and its dysregulation is implicated in various cancers. nih.gov Researchers have designed and synthesized a series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as potent dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and c-Met kinase for the treatment of non-small cell lung cancer (NSCLC). nih.gov

In one study, the compound designated TS-41, which incorporates the 2-fluorophenoxy group, demonstrated exceptionally high inhibitory activity against c-Met kinase. nih.gov This compound not only showed potent kinase inhibition but also exhibited excellent activity against several NSCLC cell lines and proved effective in animal models. nih.gov

| Target Kinase / Cell Line | IC₅₀ Value |

|---|---|

| c-Met Kinase | 0.26 nM |

| EGFRL858R Kinase | 68.1 nM |

| A549-P Cell Line | 1.48 µM |

| H1975 Cell Line | 2.76 µM |

| PC-9 Cell Line | 2.03 µM |

Radiotracer Synthesis for Medical Imaging

Fluorinated compounds are of paramount importance in the development of radiotracers for Positron Emission Tomography (PET), a powerful medical imaging technique. nih.govradiologykey.com The fluorine-18 (B77423) (¹⁸F) isotope is the most widely used radionuclide for PET due to its optimal half-life and imaging characteristics. rsc.orgtandfonline.com Molecules containing a fluorine atom, such as this compound, are valuable precursors or model compounds for the development of ¹⁸F-labeled PET tracers. researchgate.net The synthesis of these tracers can involve replacing a non-radioactive fluorine atom with ¹⁸F or introducing ¹⁸F into a precursor molecule. The presence of the fluorine atom in the parent structure of this compound makes it an ideal candidate for such research, enabling the potential development of new imaging agents for oncology, neurology, and cardiology. tandfonline.com

Design of Farnesyl Diphosphate Analogues

Farnesyl diphosphate (FPP) is a crucial intermediate in various biosynthetic pathways, and enzymes that utilize it are important targets for drug design. nih.gov The development of FPP analogues is a key strategy for probing these enzymes and discovering new inhibitors. researchgate.netnih.gov While the direct use of this compound in the synthesis of FPP analogues is not prominently documented in the surveyed literature, its nature as a versatile aromatic building block suggests its potential utility in creating novel, non-isoprenoid portions of FPP analogues designed to interact with enzyme binding sites.

Development in Agrochemical Science

The structural attributes of this compound make it a valuable precursor in the development of modern agricultural chemicals. The incorporation of fluorine into bioactive molecules is a widely recognized strategy in the agrochemical industry to enhance the efficacy and stability of active ingredients biesterfeld.notcichemicals.commerckmillipore.com. Approximately 50% of crop protection products currently under development contain fluorine, underscoring the importance of fluorinated intermediates like this compound biesterfeld.no.

Formulation of Herbicides and Pesticides

This compound and its derivatives are integral to the formulation of potent herbicides and pesticides designed to improve crop yields chemimpex.com. The compound acts as a key building block in the synthesis of more complex active ingredients chemimpex.com.

One of the most notable applications is in the synthesis pathway of Pyroxasulfone, a significant pre-emergence herbicide nih.govgoogle.com. Pyroxasulfone is effective in controlling annual grasses and certain broadleaf weeds in various crops. The synthesis involves several steps where fluorinated precursors, conceptually related to this compound, are used to construct the final complex molecule google.comgoogle.com. The presence of fluorinated moieties, such as the difluoromethoxy group in Pyroxasulfone, is critical for its herbicidal activity nih.gov.

Research has shown that the introduction of fluorine can significantly alter the physicochemical properties of a molecule, leading to improved performance of the final agrochemical product merckmillipore.comchemimpex.com. These enhancements contribute to the development of more effective and environmentally stable crop protection solutions chemimpex.com.

Utility in Advanced Materials Science

The aromatic nature and the presence of a fluorine atom in this compound contribute to its utility in the creation of high-performance materials. It is employed in synthesizing polymers and coatings with enhanced properties and finds use in the burgeoning field of organic electronics chemimpex.com.

Polymer and Coating Enhancements

In material science, this compound is utilized in the production of advanced polymers and coatings chemimpex.com. Its incorporation into polymer structures can enhance durability, chemical resistance, and thermal stability chemimpex.comchemimpex.com. Fluorinated polymers are known for their high thermal stability and resistance to environmental factors merckmillipore.com.

The application of polymer coatings is essential for protecting surfaces and improving the quality of various materials metu.edu.tr. Waterborne polymer dispersions are increasingly used for coating applications due to their reduced environmental impact researchgate.net. The addition of fluorinated compounds can improve properties such as resistance to UV degradation, stains, and abrasion metu.edu.tr. For instance, the development of polymer-plasticizer coatings for detecting volatile organic compounds (VOCs) like toluene (B28343) demonstrates the sophisticated use of polymers in sensing applications mdpi.com. While not directly about this compound, this research highlights the principle of modifying polymer properties for specific, high-performance functions mdpi.com. The unique properties of fluorinated building blocks contribute to creating materials with superior performance characteristics merckmillipore.comchemimpex.com.

Components in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display technology, relying on organic compounds for light emission scispace.comjmaterenvironsci.com. These devices consist of thin layers of organic materials sandwiched between two electrodes scispace.comjmaterenvironsci.com. When a voltage is applied, charge carriers (holes and electrons) are injected from the electrodes and recombine within the organic layers to produce light, a phenomenon known as electroluminescence scispace.comjmaterenvironsci.com.